molecular formula C21H20N4O3 B11457503 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11457503
M. Wt: 376.4 g/mol
InChI Key: LRCVSFGWEVDTJL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups on the phenyl rings and the imidazo[1,2-a]pyrazine core structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrazine and aldehydes or ketones.

    Substitution reactions: Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or other suitable leaving groups.

    Final amination step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imidazo[1,2-a]pyrazine core would yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, compounds with imidazo[1,2-a]pyrazine cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
  • N-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
  • N-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to other similar compounds. These structural features can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20N4O3/c1-26-16-7-4-14(5-8-16)20-21(25-11-10-22-13-19(25)24-20)23-15-6-9-17(27-2)18(12-15)28-3/h4-13,23H,1-3H3

InChI Key

LRCVSFGWEVDTJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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